molecular formula C16H24N2O5 B2532751 N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide CAS No. 2320924-10-3

N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Cat. No.: B2532751
CAS No.: 2320924-10-3
M. Wt: 324.377
InChI Key: JONUQTBMPGCWOX-UHFFFAOYSA-N
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Description

N1-(2-Ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalyl core linked to two distinct substituents:

  • N1-substituent: A 2-ethoxyphenyl group, featuring an ethoxy (-OCH₂CH₃) moiety at the ortho position of the aromatic ring.
  • N2-substituent: A branched alkyl chain with hydroxyl, methoxy, and methyl groups (2-hydroxy-4-methoxy-2-methylbutyl), contributing to its hydrophilicity and stereochemical complexity.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-4-23-13-8-6-5-7-12(13)18-15(20)14(19)17-11-16(2,21)9-10-22-3/h5-8,21H,4,9-11H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONUQTBMPGCWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(CCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves the reaction of 2-ethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-4-methoxy-2-methylbutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The hydroxy and methoxy groups play a crucial role in these interactions by forming hydrogen bonds or other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features and Substituent Variations

The table below compares the target compound with structurally related oxalamides, emphasizing substituent-driven differences:

Compound Name N1 Substituent N2 Substituent Key Functional Groups References
Target Compound 2-Ethoxyphenyl 2-Hydroxy-4-methoxy-2-methylbutyl Ethoxy, hydroxyl, methoxy, methyl N/A
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy, pyridine
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (GMC-2) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Chloro, fluoro, methoxy
N1-(4-Chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-3) 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Chloro, cyclic imide
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamant-2-yl Benzyloxy Bulky adamantyl, benzyloxy

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound combines an aromatic N1 group with a branched aliphatic N2 chain, whereas S336 (flavoring agent) and GMC-3 (antimicrobial) prioritize aromatic/heterocyclic groups for receptor binding .
  • Polarity : The hydroxyl and methoxy groups in the N2 chain of the target compound enhance hydrophilicity compared to S336’s pyridyl group or GMC-2’s chloro-fluoro-methoxy system .

Target Compound Hypotheses :

  • The 2-ethoxy group may confer moderate lipophilicity, balancing solubility and membrane permeability.

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, often referred to as Ethephon, is a synthetic compound primarily recognized for its role as a plant growth regulator. This article delves into its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₉N₂O₃
  • Molecular Weight : Approximately 312.363 g/mol
  • Melting Point : 124-127ºC
  • Density : About 1.2 g/cm³

The compound contains an oxalamide functional group, which is significant for its biological interactions and reactivity in various chemical applications.

Ethephon functions by releasing ethylene gas when it decomposes, mimicking the natural plant hormone ethylene. This action influences several physiological processes in plants, including:

  • Fruit Ripening : Accelerates the ripening of fruits such as tomatoes and bananas.
  • Flowering : Promotes flowering in certain plants.
  • Leaf Abscission : Induces leaf drop in some species.

Biological Activity in Plants

Ethephon's primary application is in agriculture and horticulture. Its role as an ethylene-releasing agent has been extensively studied:

Application Effect
Fruit ripeningEnhances color and flavor development
Flowering promotionIncreases yield by synchronizing flowering
Leaf abscissionFacilitates harvest by promoting leaf drop

Research indicates that Ethephon can significantly influence crop yield and quality by regulating these processes.

Antimicrobial Potential

While Ethephon is predominantly used in plant biology, compounds with structural similarities have shown promising antimicrobial activities. For instance, 2-hydroxy-4-methoxybenzaldehyde (HMB), a related compound, exhibited significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 1024 µg/ml . This suggests that further exploration of Ethephon's derivatives could reveal similar antimicrobial potential.

Case Studies

  • Fruit Ripening Studies :
    • A study demonstrated that Ethephon-treated apples exhibited enhanced ripening characteristics compared to untreated controls, resulting in improved marketability due to better color and firmness.
  • Antibacterial Activity :
    • Research on related compounds indicated that modifications to the oxalamide structure could enhance antibacterial efficacy. For instance, HMB was effective against MRSA biofilms, dislodging up to 80% of preformed biofilms at specific concentrations .

Future Directions and Research Findings

Despite the established applications of Ethephon in agriculture, its full biological profile remains under-explored. Future studies should focus on:

  • Molecular Docking Studies : To understand binding affinities with various biological targets.
  • In Vivo Studies : Assessing the therapeutic potential of Ethephon or its derivatives in clinical settings.
  • Comparative Analysis with Related Compounds : Investigating the biological activity of structurally similar compounds to identify unique properties.

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